

Biological function of HSD17B13 in hepatocytes

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Biological Function of Hydroxysteroid (17 β) Dehydrogenase 13 (HSD17B13) in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid (17 β) dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a pivotal player in hepatocyte biology and the pathogenesis of chronic liver diseases.^[1] Predominantly expressed in the liver, this lipid droplet-associated protein is implicated in lipid and retinol metabolism.^{[2][3]} Human genetic studies have galvanized interest in HSD17B13 as a therapeutic target, revealing that loss-of-function variants of the HSD17B13 gene are paradoxically protective against the progression of non-alcoholic fatty liver disease (NAFLD), alcohol-related liver disease, and hepatocellular carcinoma.^{[2][4]} This technical guide provides a comprehensive overview of the biological function of HSD17B13 in hepatocytes, with a focus on its enzymatic activity, regulation, and role in liver pathophysiology.

Molecular and Cellular Biology of HSD17B13

Localization and Expression:

HSD17B13 is almost exclusively expressed in the liver, specifically within hepatocytes.^{[2][5]} Single-cell RNA sequencing has confirmed its primary localization in hepatocytes, with minimal expression in other liver cell types.^[2] Within the hepatocyte, HSD17B13 is localized to the surface of lipid droplets (LDs), which are organelles central to neutral lipid storage and

metabolism.[6] This localization is critical for its function and is mediated by specific N-terminal domains.[7]

The expression of HSD17B13 is significantly upregulated in the context of liver injury. In patients with NAFLD, hepatic HSD17B13 expression is approximately 5.9-fold higher than in healthy individuals.[8][9][10] Increased expression is also observed in various mouse models of NAFLD.[11]

Enzymatic Activity and Substrates:

HSD17B13 exhibits enzymatic activity as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[2][6] This activity is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[6][12] While retinol is a confirmed substrate, HSD17B13 has been reported to have low catalytic efficiency with a range of other potential substrates, including steroids and bioactive lipids like leukotriene B4.[5][12] The precise physiological substrate(s) and the full extent of its enzymatic functions in vivo are still under active investigation. To date, specific enzyme kinetic parameters such as K_m and V_{max} have not been definitively reported in the literature.

Quantitative Data Summary

Table 1: Upregulation of HSD17B13 Expression in NAFLD

Condition	Fold Change in Expression	Reference
Human NAFLD Liver vs. Healthy Liver	5.9-fold increase	[6][8][9][10]
Murine NAFLD Models vs. Control	Markedly increased	[11]

Table 2: Protective Effect of HSD17B13 rs72613567:TA Variant Against Liver Diseases

Liver Disease	Odds Ratio (OR) / Hazard Ratio (HR)	95% Confidence Interval (CI)	Note	Reference
Alcohol-Related Liver Disease				
Alcoholic Liver Disease (Heterozygotes)	0.58 (Risk Reduction: 42%)	0.42 - 0.80	[2]	
Alcoholic Liver Disease (Homozygotes)	0.47 (Risk Reduction: 53%)	0.23 - 0.97	[2]	
Alcoholic Cirrhosis (Heterozygotes)	0.58 (Risk Reduction: 42%)	0.39 - 0.86	[2]	
Alcoholic Cirrhosis (Homozygotes)	0.27 (Risk Reduction: 73%)	0.09 - 0.85	[2]	
Alcohol-Related Cirrhosis	0.79	0.72 - 0.88	[13][14]	
Alcohol-Related HCC	0.77	0.68 - 0.89	[13][14]	
Non-Alcoholic Fatty Liver Disease (NAFLD)				
NAFLD (Heterozygotes)	0.83 (Risk Reduction: 17%)	0.75 - 0.92	[2]	
NAFLD (Homozygotes)	0.70 (Risk Reduction: 30%)	0.57 - 0.87	[2]	
Non-Alcoholic Cirrhosis	0.74 (Risk Reduction: 26%)	0.60 - 0.93	[2]	

(Heterozygotes)

Non-Alcoholic Cirrhosis (Homozygotes)	0.51 (Risk Reduction: 49%)	0.31 - 0.85	[2]
NAFLD (Overall)	0.669	0.524 - 0.856	[15]
Hepatocellular Carcinoma (HCC)			
HCC (vs. Chronic Liver Disease)	0.766	0.682 - 0.860	[15]
HCC (vs. Healthy Controls)	0.649	0.431 - 0.977	[15]
Any Liver Disease			
Any Liver Disease	0.73	0.61 - 0.87	[11]
Liver Cirrhosis	0.81	0.76 - 0.88	[11]
Adverse Liver Outcomes in NAFLD			
Liver-Related Complications (Homozygous TA)	HR: 0.004	0.00 - 0.64	[6]

Table 3: Minor Allele Frequency of HSD17B13 rs72613567:TA Variant by Ethnicity

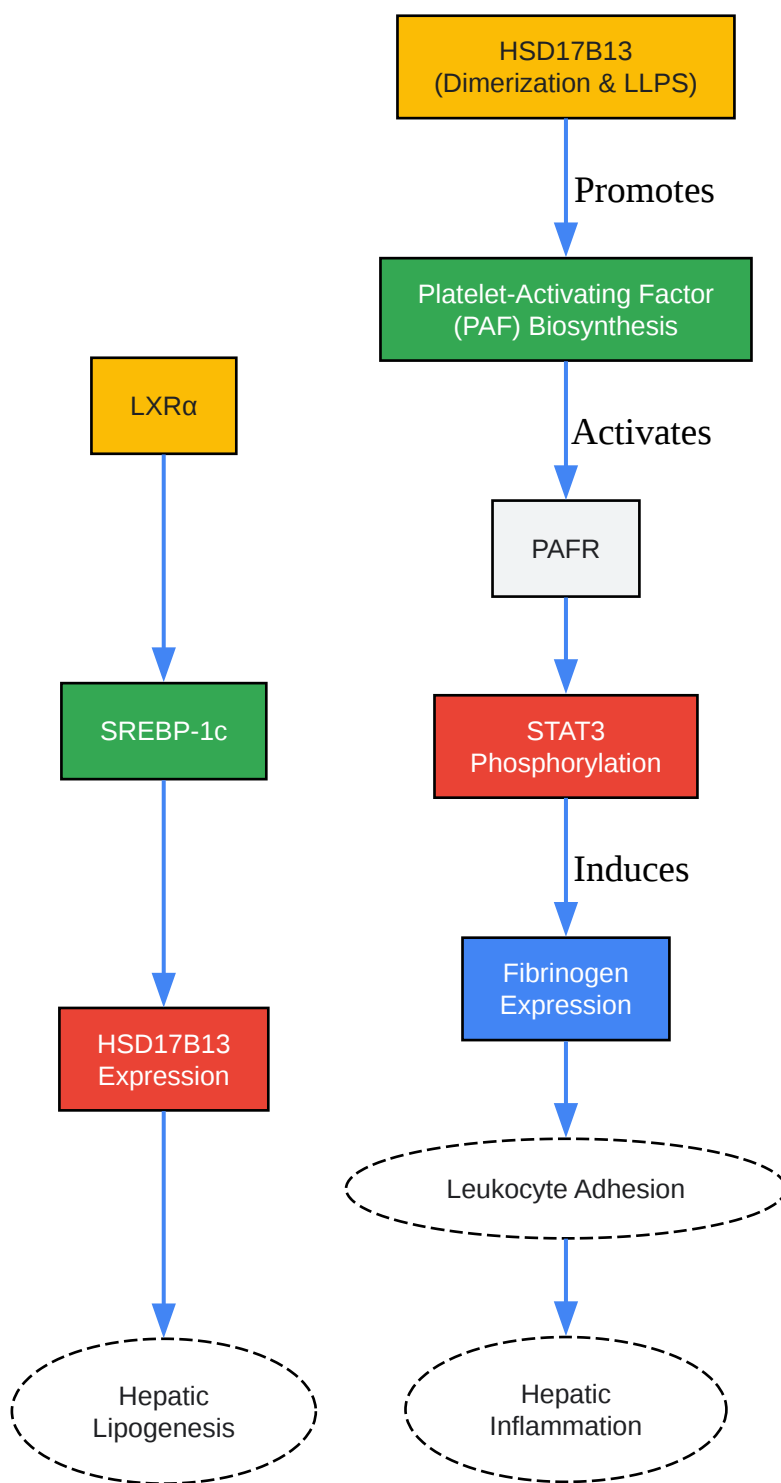
Ethnicity	Minor Allele Frequency	Reference
East Asian	34%	[8] [16]
European	24%	[8] [16]
South Asian	16%	[16]
American (Admixed)	16%	[16]
Hispanic/Latino	15.3%	[4]
African	5%	[16]

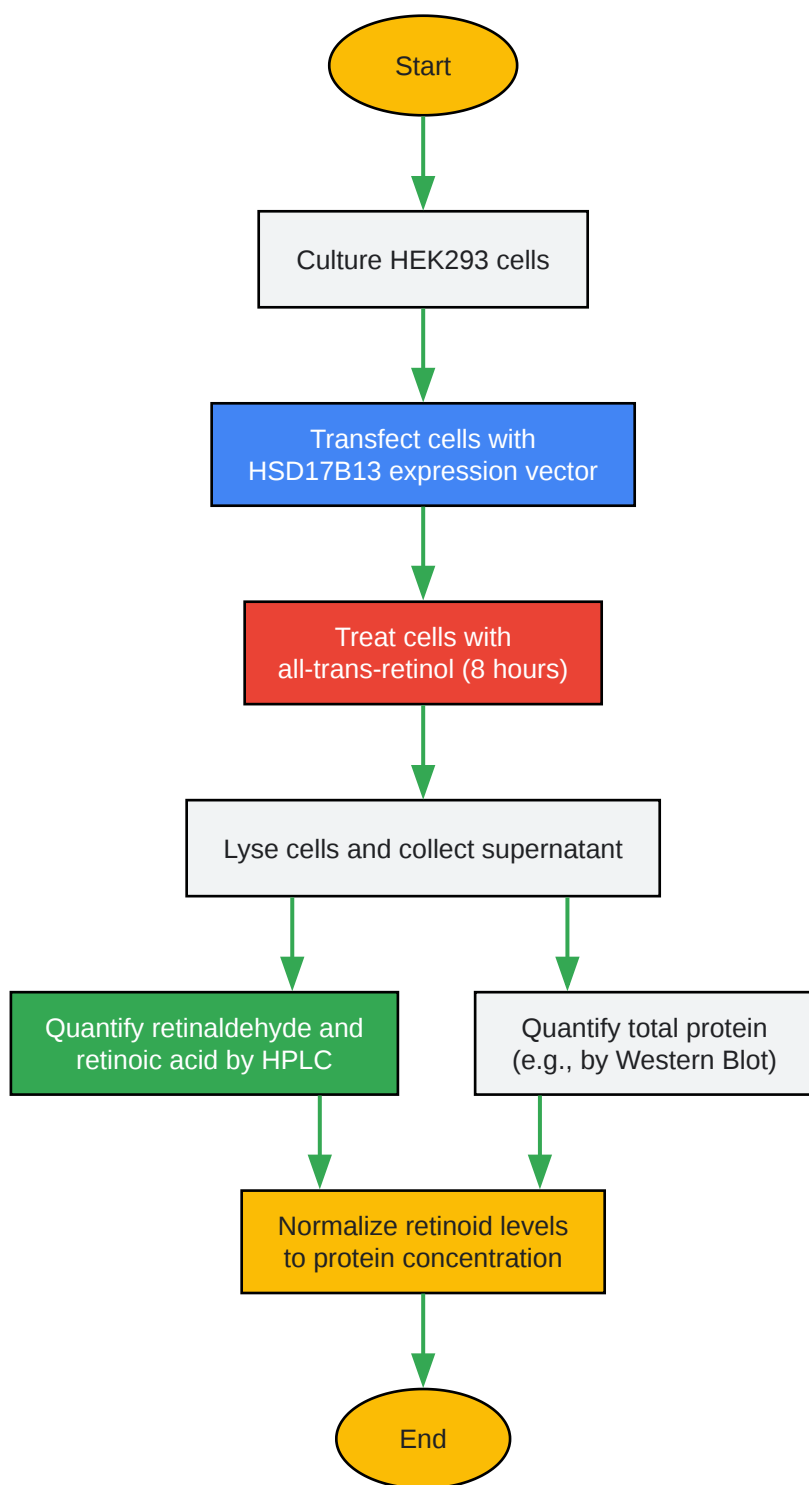
Signaling Pathways and Regulatory Networks

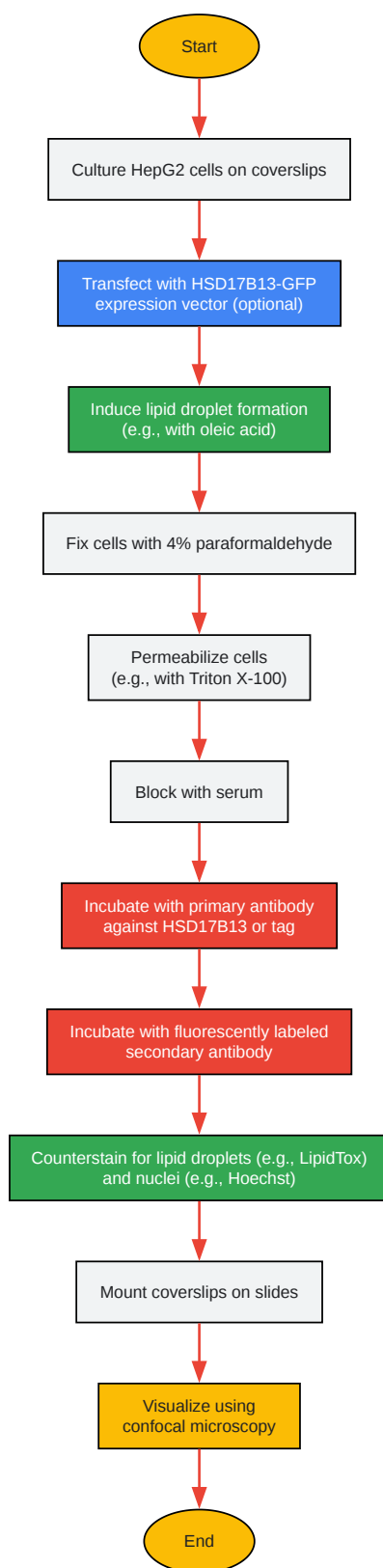
The expression and activity of HSD17B13 are integrated into key metabolic and inflammatory signaling pathways within the hepatocyte.

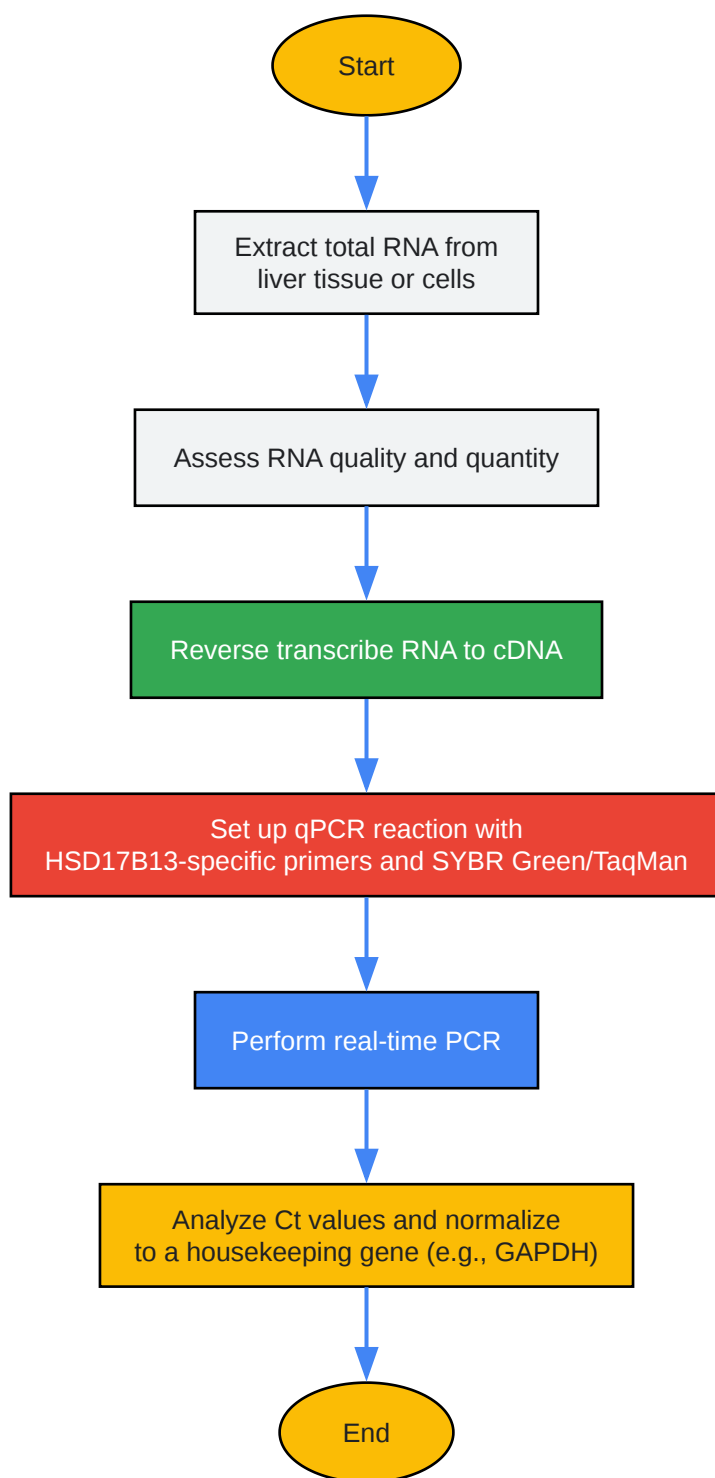
LXR α /SREBP-1c Pathway:

The transcription of the HSD17B13 gene is regulated by the Liver X Receptor α (LXR α), a master regulator of lipid metabolism.[\[12\]](#)[\[17\]](#) LXR α activation induces HSD17B13 expression through the downstream transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[\[12\]](#)[\[17\]](#) This places HSD17B13 within a crucial lipogenic pathway, suggesting its involvement in LXR α -mediated hepatic steatosis.[\[18\]](#)[\[19\]](#)









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References

- 1. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association of HSD17B13 rs72613567:TA with non-alcoholic fatty liver disease in Hispanics/Latinos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. mdpi.com [mdpi.com]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 15. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gene-quantification.de [gene-quantification.de]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]

- To cite this document: BenchChem. [Biological function of HSD17B13 in hepatocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365106#biological-function-of-hsd17b13-in-hepatocytes]

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